Product packaging for 2-Methyl-1-oxa-4-azaspiro[5.5]undecane(Cat. No.:CAS No. 1018639-87-6)

2-Methyl-1-oxa-4-azaspiro[5.5]undecane

Cat. No.: B2772493
CAS No.: 1018639-87-6
M. Wt: 169.268
InChI Key: PAKWDSYXCRDNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Research Disciplines Engaged with the Compound Class

The unique structural and chemical properties of spirocycles, including the 1-oxa-4-azaspiro[5.5]undecane framework, have attracted attention from a diverse range of scientific disciplines.

Key Research Disciplines:

Discipline Focus of Research
Medicinal Chemistry Design and synthesis of novel spirocyclic compounds as therapeutic agents. This includes developing structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. tandfonline.comresearchgate.net
Pharmacology Evaluation of the biological activity of spiro compounds. Researchers in this field investigate interactions with biological targets such as enzymes and receptors to treat various diseases, including cancer, neurological disorders, and infectious diseases. researchgate.nettaylorandfrancis.com
Organic Synthesis Development of new and efficient synthetic methodologies for constructing complex spirocyclic systems, including asymmetric synthesis to control stereochemistry. e-bookshelf.deresearchgate.net
Biochemistry Use of spirocyclic molecules as chemical probes to study biological pathways and enzyme mechanisms. For example, spiro-based inhibitors are used to investigate the function of enzymes like METTL3 in RNA modification. researchgate.net

| Material Science | Exploration of spiro compounds for applications in optoelectronic devices and solar cells, leveraging their rigid structures and unique electronic properties. e-bookshelf.de |

The collective efforts across these fields underscore the broad utility and ongoing importance of spirocyclic compounds. The 1-oxa-4-azaspiro[5.5]undecane scaffold and its derivatives represent a valuable platform for continued exploration, from fundamental synthetic chemistry to the development of next-generation pharmaceuticals and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B2772493 2-Methyl-1-oxa-4-azaspiro[5.5]undecane CAS No. 1018639-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-oxa-4-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9-7-11-8-10(12-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKWDSYXCRDNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 1 Oxa 4 Azaspiro 5.5 Undecane and Its Derivatives

General Strategies for Spiro[5.5]undecane Scaffold Construction

The assembly of the spiro[5.5]undecane scaffold, the foundational structure for 2-Methyl-1-oxa-4-azaspiro[5.5]undecane, is approached through several strategic pathways. These methods focus on efficiently creating the two conjoined rings around the central spiro-carbon.

Cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. These reactions involve the formation of one or both of the rings through intramolecular bond formation. Acid-promoted cyclizations are a common approach where a suitable acyclic precursor is induced to ring-close. rsc.org For instance, cationic π-cyclization can be employed to form spiro[5.5]undecanes with a degree of stereoselectivity. documentsdelivered.com Another powerful method is the aldol (B89426) condensation, a base-catalyzed reaction that can form a new six-membered ring onto an existing one, thereby creating the spiro junction. rsc.org This tandem Michael-aldol condensation approach has proven effective in synthesizing β-vetivone, a related spiro[5.5]undecane natural product. rsc.org

Michael addition, specifically a double Michael addition, represents a highly effective and frequently utilized strategy for constructing the spiro[5.5]undecane core. researchgate.net This approach typically involves the reaction of a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), with a 1,5-diaryl-1,4-pentadien-3-one (a derivative of dibenzylideneacetone). banglajol.infodergipark.org.tr The initial 1,4-addition of the enolized dione (B5365651) to one of the α,β-unsaturated ketone moieties is followed by an intramolecular cyclization, which constitutes the second Michael-type addition, to form the spirocyclic trione (B1666649) system. banglajol.info

This one-pot synthesis can be catalyzed by Lewis acids like anhydrous zinc chloride (ZnCl₂) or protic acids. banglajol.info More recently, microwave-assisted organic synthesis has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes while achieving high yields. dergipark.org.trresearchgate.net This cascade cyclization process involving a [5+1] double Michael addition is a robust method for generating highly functionalized spiro[5.5]undecane derivatives. dergipark.org.tr

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
Dimedonetrans,trans-DibenzylideneacetoneAnhydrous ZnCl₂, Toluene/n-heptane, reflux3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione- banglajol.info
Dimedone(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-oneTriethylamine, CH₂Cl₂, Microwave (200W, 40°C), 15 min7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione98% dergipark.org.tr
Cyclohexanone (B45756)1,5-Bisaryl-1,4-pentadien-3-onePhase-Transfer Catalyst, CH₂Cl₂-H₂O, Ultrasound7,11-Diarylspiro[5.5]undecane-1,9-dione51-96% eurekaselect.com

The Prins cascade cyclization is a powerful acid-catalyzed reaction for the stereoselective synthesis of oxygen-containing heterocycles. This methodology has been successfully adapted for the construction of oxa-azaspiro[5.5]undecane systems. A notable example is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.govacs.org This process involves the coupling of an aldehyde with a carefully designed amino-diol precursor, such as N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govacs.org

The reaction is initiated by the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the alkene moiety of the amino-diol. This is followed by a cascade of cyclization steps, ultimately forming the two six-membered rings around the spiro center in a single, highly controlled operation. researchgate.netfigshare.com This represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through such a Prins bicyclization process. nih.govacs.org

AldehydePrecursorCatalystProduct ScaffoldReference
Various aromatic and aliphatic aldehydesN-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamideBF₃·OEt₂1,9-Dioxa-4-azaspiro[5.5]undecane nih.govacs.org
Various aldehydes3-((benzylamino)methyl)but-3-en-1-olBF₃·OEt₂Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] researchgate.net

Intramolecular annulation, or ring-forming, reactions provide another direct route to the spiro[5.5]undecane framework. Spiroannulation can be achieved via an intramolecular 1,4-addition, which has been used to synthesize the core structure of complex alkaloids. banglajol.info Another approach involves the oxidative cleavage of pre-existing tricyclic systems. For example, tricyclo[6.2.2.0¹,⁶]dodecanes, which can be prepared from simple aromatic precursors, undergo oxidative cleavage to yield highly functionalized spiro[5.5]undecanes stereoselectively. tandfonline.comtandfonline.com Additionally, asymmetric domino annulation reactions, employing organocatalysts, can construct fused and spiro heterocyclic systems with high stereocontrol. nih.gov

Stereoselective Synthesis of Spiro[5.5]undecane Systems

Achieving stereocontrol during the synthesis of the spiro[5.5]undecane scaffold is critical, as the spiro-carbon is a chiral center. Methodologies that can selectively produce one enantiomer or diastereomer are of high value.

Biocatalysis offers a green and highly stereoselective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide access to specific stereoisomers that are difficult to obtain otherwise. A novel enzymatic protocol has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives using a promiscuous d-aminoacylase (DA). researchgate.net

This biocatalytic method facilitates a [5+1] double Michael addition reaction. The enzyme demonstrates excellent catalytic activity and, notably, produces almost exclusively the cis isomers of the spiro products in moderate yields. This represents the first report of a hydrolase-catalyzed double Michael addition in an organic solvent, highlighting the potential of multifunctional biocatalysts to simplify complex synthetic cascades into a single, efficient step. researchgate.netnih.gov

Stereocontrol in Conjugate Addition/Dipolar Cycloaddition Cascades

The synthesis of complex heterocyclic systems such as oxazaspiro compounds can be efficiently achieved through cascade reactions, which combine multiple bond-forming events in a single operation. A powerful example of such a sequence is the conjugate addition/dipolar cycloaddition cascade. This approach is particularly valuable for establishing stereocenters with a high degree of control.

In this cascade, a nucleophile first undergoes a conjugate addition (Michael addition) to an electron-deficient alkene. This initial step creates a new intermediate which is designed to contain a 1,3-dipole or a precursor that can generate one in situ. This dipole then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile, leading to the rapid assembly of the spirocyclic core.

Stereocontrol is a critical aspect of this methodology. The stereochemistry of the final product is influenced by several factors:

The stereochemistry of the starting materials: Chiral substrates can transfer their stereochemical information to the newly formed stereocenters.

The nature of the catalyst: Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can induce enantioselectivity in either the conjugate addition or the cycloaddition step, or both.

Reaction conditions: Solvent, temperature, and additives can influence the transition state geometries, thereby affecting the diastereoselectivity of the cyclization.

For instance, the reaction of nitropyridines with N-methyl azomethine ylide demonstrates the principles of 1,3-dipolar cycloaddition, which can be incorporated into a cascade sequence. mdpi.com The addition of the dipole often occurs from the less hindered face of the dipolarophile, leading to specific trans-cycloadducts. mdpi.com By carefully selecting the substrates and reaction conditions, chemists can direct the formation of specific diastereomers.

Diastereoselective and Enantioselective Approaches

Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in modern organic synthesis, particularly for creating biologically active molecules. For spirocyclic compounds like this compound, which can possess multiple stereocenters, these selective approaches are indispensable.

Diastereoselective Synthesis: This strategy aims to form one diastereomer preferentially over others. This is often achieved through substrate control, where existing stereocenters in the molecule direct the approach of reagents to a specific face of the reactive site. For example, in the synthesis of diazaspiro[5.5]undecane derivatives, the cyclohexanone unit of the spirocycle was found to preferentially adopt a chair conformation, which can influence the stereochemical outcome of subsequent reactions. researchgate.net

Enantioselective Synthesis: This approach focuses on producing one enantiomer of a chiral molecule in excess over the other. This is typically accomplished using chiral catalysts or auxiliaries.

Chiral Catalysis: Asymmetric phase transfer catalysts, chiral phosphoric acids, and cinchona alkaloid-derived catalysts have been successfully employed in the synthesis of spirocyclic oxindoles. rsc.org These catalysts create a chiral environment around the reactants, favoring one reaction pathway and leading to an enantioenriched product. For instance, an enantioselective Mannich reaction catalyzed by a cinchona alkaloid derivative was used to install a key stereocenter in the synthesis of spiroaziridinyl oxindoles. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

The following table summarizes examples of stereoselective approaches relevant to the synthesis of spiro-heterocycles.

MethodCatalyst/ReagentStereoselectivityProduct Type
Asymmetric Mannich ReactionCinchona alkaloid-derived catalystHigh enantioselectivity (ee)Spiroaziridinyl oxindoles rsc.org
1,3-Dipolar CycloadditionThiourea catalyst derived from cinchona alkaloidHigh enantioselectivity (ee) maintained in subsequent ring contraction3,3'-Cyclopropyl spirooxindoles rsc.org
[5+1] Double Michael AdditionDiethylamine (base-promoted)High diastereoselectivity2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the advent of powerful techniques that enhance reaction efficiency, reduce environmental impact, and enable the construction of previously inaccessible molecular architectures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable alternative to conventional heating in organic synthesis. arkat-usa.org It offers several advantages, including significantly reduced reaction times, increased product yields, and often, cleaner reactions with fewer byproducts. arkat-usa.orgmdpi.com The technology works by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of spiro-heterocycle synthesis, microwave-assisted methods have been successfully applied to multicomponent reactions and cyclization steps. For example, the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives saw a dramatic improvement under microwave conditions, with reaction times dropping and yields increasing to 78-92%. arkat-usa.org Similarly, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives was optimized using microwave irradiation, achieving excellent yields and high regioselectivity. mdpi.com This technique is particularly effective for reactions that are sluggish at lower temperatures or require high temperatures for short periods to avoid decomposition. researchgate.net

ReactionHeating MethodReaction TimeYield
Synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-triones arkat-usa.orgConventionalLongerLower
Synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-triones arkat-usa.orgMicrowaveShorter78-92%
Synthesis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate mdpi.comConventional16 h73%
Synthesis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate mdpi.comMicrowave1 h90%

Lewis Acid Catalysis in Spiroannulation

Spiroannulation refers to any reaction that forms a spirocycle. Lewis acids are powerful catalysts for a wide range of organic transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov In the synthesis of spiro-heterocycles, Lewis acids can activate substrates, facilitate bond formation, and control selectivity.

A one-pot domino reaction for constructing spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives effectively utilizes Lewis acid catalysis. rsc.org In this process, the Lewis acid promotes a cascade of reactions, leading to the efficient formation of the complex spirocyclic product in good to excellent yields. nih.govrsc.org The benefits of this approach include shorter reaction times and a broad tolerance for various functional groups. rsc.org Bismuth(III) salts are noted as being particularly efficient Lewis acid catalysts for diverse organic transformations. nih.gov

Metal-Free Iodocyclization Conditions

Growing concerns about the environmental impact and cost of transition-metal catalysts have spurred the development of metal-free synthetic methods. Iodocyclization, which uses molecular iodine (I₂) or other iodine-based reagents, offers an attractive alternative for the synthesis of heterocyclic compounds.

A transition-metal-free dearomative aza-spirocyclization has been established using molecular iodine under basic conditions. researchgate.net This method provides access to various spiroindolenine derivatives from indole (B1671886) sulfonamide precursors. The reaction is operationally simple, scalable to the gram level, and avoids the need for expensive and potentially toxic metal catalysts. researchgate.net This approach is part of a broader trend towards more sustainable chemical synthesis.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis used to form unsaturated rings of various sizes, from 5-membered rings up to large macrocycles. wikipedia.orgorganic-chemistry.org The reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, typically involves the intramolecular reaction of a diene catalyzed by a ruthenium or molybdenum complex (e.g., Grubbs' catalyst). wikipedia.orgpitt.edu

The key steps in the RCM mechanism involve the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to form the cyclic alkene product and a volatile byproduct, usually ethylene (B1197577). organic-chemistry.org The removal of ethylene from the reaction mixture drives the equilibrium towards the desired product. organic-chemistry.org

RCM is highly valued for its exceptional functional group tolerance and its ability to form rings that are difficult to access through other methods. pitt.eduresearchgate.net It is particularly well-suited for the synthesis of oxygen and nitrogen heterocycles, which are prevalent in natural products and pharmaceuticals. wikipedia.org The synthesis of the this compound core could be envisioned via an RCM strategy starting from a suitably functionalized diene precursor attached to a central quaternary carbon.

Catalyst GenerationKey Features
Grubbs' First GenerationEffective for many applications, particularly in the presence of ethene to suppress side reactions. beilstein-journals.org
Grubbs' Second GenerationMore versatile and active, showing broader substrate scope and higher efficiency. organic-chemistry.org
Hoveyda-Grubbs' CatalystsFeature a chelating ligand that enhances catalyst stability and allows for easier recovery. researchgate.net

Functionalization and Derivatization Strategies

The presence of a secondary amine in the this compound structure provides a reactive handle for a variety of functionalization reactions. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the resulting derivatives.

The nitrogen atom at the 4-position of the spirocycle is a prime site for the introduction of a wide array of substituents, including those containing heteroatoms. Common strategies for derivatization at this position include N-alkylation and N-acylation, which allow for the incorporation of diverse functional groups. researchgate.net

N-Alkylation: This reaction involves the introduction of alkyl groups onto the nitrogen atom. While direct literature on this compound is limited, analogous reactions on similar 1-oxa-4-azaspiro systems demonstrate the feasibility of this approach. For instance, the reaction with halogenated hydrocarbons in the presence of a base can yield N-alkylated derivatives. nih.gov This strategy can be employed to attach simple alkyl chains, as well as more complex moieties that may themselves contain heteroatoms, thereby enhancing properties such as solubility or receptor binding affinity.

N-Acylation: The acylation of the secondary amine is another versatile method for derivatization. This can be achieved using various acylating agents, such as acyl halides or anhydrides. This approach is particularly useful for introducing carbonyl-containing groups, including amides and ureas. In the synthesis of derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane, acylation has been successfully employed to introduce substituted pyridyl moieties. researchgate.net This suggests that similar transformations can be applied to this compound to incorporate heteroaromatic systems. The formation of urea (B33335) derivatives has also been reported for 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds, highlighting another avenue for introducing diverse substituents. nih.gov

The table below summarizes potential derivatization reactions at the 4-position nitrogen of this compound, based on methodologies applied to analogous spirocyclic systems.

Reaction TypeReagents and ConditionsPotential Substituents Introduced
N-AlkylationHalogenated hydrocarbons, DBU, THFAlkyl groups, functionalized alkyl chains
N-AcylationAcyl halides, baseAryl, heteroaryl, and alkyl carbonyl groups
Urea FormationIsocyanates or carbamoyl (B1232498) chloridesSubstituted urea moieties
Reductive AminationAldehydes or ketones, reducing agentSubstituted alkyl groups
Buchwald-Hartwig CouplingAryl halides, palladium catalyst, baseAryl or heteroaryl groups

This table presents potential reactions for the derivatization of this compound based on established synthetic protocols for structurally related spirocyclic amines.

In the multistep synthesis of complex molecules containing the this compound core, the use of protecting groups is often indispensable. jocpr.com Protecting groups are temporarily introduced to mask a reactive functional group, such as the secondary amine, to prevent it from undergoing undesired reactions during subsequent synthetic steps. total-synthesis.com

For the 1-oxa-4-azaspiro[5.5]undecane scaffold, the most relevant protecting group for the nitrogen at the 4-position is the tert-butoxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions. total-synthesis.comorganic-chemistry.org

Boc-Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction converts the nucleophilic amine into a less reactive carbamate, which is stable to many reagents used in subsequent synthetic transformations. total-synthesis.com The use of Boc protection has been documented in the synthesis of various spirocyclic amines, underscoring its applicability in this context. researchgate.net

Boc-Deprotection: The removal of the Boc group is generally accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. fishersci.co.uk This step regenerates the free amine, allowing for further functionalization at this position.

The strategic use of Boc protection and deprotection allows for the selective modification of other parts of the molecule without interference from the spirocyclic amine. This is particularly crucial when performing reactions that are incompatible with a free secondary amine.

The following table outlines the typical conditions for the protection and deprotection of the amine in the 1-oxa-4-azaspiro[5.5]undecane system with a Boc group.

ProcessReagents and ConditionsOutcome
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, NaOH), Solvent (e.g., DCM, THF)Formation of the N-Boc protected spirocycle
Deprotection Strong acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)), Solvent (e.g., DCM, Dioxane)Regeneration of the free secondary amine

This table provides a general overview of the reaction conditions for the Boc protection and deprotection of the 1-oxa-4-azaspiro[5.5]undecane core, which are fundamental steps in the synthesis of its complex derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Oxa 4 Azaspiro 5.5 Undecane Analogues

Mechanistic Studies of Spiroannelation Reactions

The formation of the spirocyclic core of 1-oxa-4-azaspiro[5.5]undecane derivatives is a key synthetic challenge. Mechanistic studies in this area are focused on understanding the processes that lead to the efficient and stereoselective construction of the spiro junction.

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.org The synthesis of complex spirocyclic systems often employs such strategies. For instance, a tandem alcohol amination/Pictet-Spengler reaction sequence has been reported for the synthesis of tetrahydro-β-carbolines, which involves the formation of a spirocyclic intermediate. nih.gov

The Pictet-Spengler reaction is a classic example of a tandem sequence where a β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com This reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution. wikipedia.org The principles of this reaction are applicable to the synthesis of spiroaminals, where a suitable precursor could undergo a similar intramolecular cyclization.

The mechanism of cyclization to form spiroaminals often involves the intramolecular attack of a nucleophile onto an electrophilic center. In the context of the Pictet-Spengler reaction, the nucleophile is an electron-rich aromatic ring and the electrophile is an iminium ion. wikipedia.orgdepaul.edu The reaction mechanism begins with the formation of a Schiff base from the amine and the carbonyl compound, which is then protonated to form the reactive iminium ion. jk-sci.com The subsequent cyclization is a 6-endo-trig process, which is followed by rearomatization to yield the final product. jk-sci.com

For the formation of 2-methyl-1-oxa-4-azaspiro[5.5]undecane, a plausible cyclization mechanism could involve the intramolecular attack of the nitrogen atom onto an oxonium ion or a related electrophilic species generated from a suitable open-chain precursor. The stereochemistry of the final product would be determined by the transition state of this cyclization step.

Table 2: Key Steps in the Pictet-Spengler Reaction Mechanism

StepDescriptionIntermediate
1 Formation of a Schiff base from a β-arylethylamine and a carbonyl compound.Schiff base
2 Protonation of the Schiff base to form an iminium ion.Iminium ion wikipedia.org
3 Intramolecular electrophilic attack of the aromatic ring onto the iminium carbon.Spirocyclic intermediate wikipedia.org
4 Rearomatization through deprotonation to yield the tetrahydroisoquinoline product.Tetrahydroisoquinoline

Intramolecular Hydrogen Atom Transfer (HAT) in Spirobicyclic Systems

Intramolecular hydrogen atom transfer (HAT) is a fundamental radical process where a hydrogen atom is transferred from one part of a molecule to a radical center in another part of the same molecule. nih.gov In spirobicyclic systems containing heteroatoms like nitrogen, HAT can play a crucial role in their reactivity and rearrangement pathways.

The feasibility of an intramolecular HAT process is dependent on the distance and geometry between the hydrogen atom donor and the radical acceptor. 1,5-HAT processes are particularly common as they proceed through a favorable six-membered transition state. nih.gov In the case of a radical cation of a this compound analogue, a hydrogen atom could potentially be transferred from the methyl group or from one of the methylene (B1212753) groups of the piperidine (B6355638) or oxazinane rings to a radical center on the nitrogen or oxygen atom.

Mechanistic studies involving α-iminyl radical cations have demonstrated the possibility of 1,5-HAT, leading to the formation of new radical species that can undergo further reactions. nih.gov Such processes can be a key step in radical cascade reactions for the synthesis of complex nitrogen-containing heterocycles. researchgate.net The study of intramolecular HAT in spirobicyclic systems like this compound analogues can provide valuable insights into their radical-mediated transformations and potential applications in synthesis.

Structure Activity Relationship Sar Studies of 2 Methyl 1 Oxa 4 Azaspiro 5.5 Undecane Derivatives

Conformational Rigidity and Binding Selectivity

The spirocyclic nature of the 1-oxa-4-azaspiro[5.5]undecane core imparts significant conformational rigidity to the molecule. This rigidity is a key factor in determining the binding selectivity of its derivatives for specific biological targets. The spiro center, a quaternary carbon atom, locks the two constituent rings (the tetrahydropyran (B127337) and piperidine (B6355638) rings) in a fixed spatial orientation. This pre-organization of the molecule reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity.

The fixed orientation of the substituents on the spirocyclic framework allows for a more defined presentation of pharmacophoric features to the binding site of a target protein. This precise spatial arrangement is crucial for distinguishing between different receptor subtypes, thereby enhancing binding selectivity. For instance, in related spiro[piperidine-4,4′-thieno[3,2-c]pyrans], the rigid structure is essential for high-affinity binding to sigma receptors.

Influence of Substituent Position and Nature on Biological Potency

The biological potency of 1-oxa-4-azaspiro[5.5]undecane derivatives is highly dependent on the position and chemical nature of the substituents on the spirocyclic scaffold.

Modifications to the peripheral moieties of the 1-oxa-4-azaspiro[5.5]undecane scaffold have been shown to significantly impact biological activity. For example, in a series of 1-oxa-9-azaspiro[5.5]undecane derivatives developed as antituberculosis agents, the chemical diversity of the peripheral fragments was crucial for their high activity against M. tuberculosis. This highlights the importance of the groups attached to the core scaffold in modulating the interaction with the biological target.

In another study on thiophene (B33073) bioisosteres of spirocyclic ligands, various N-substituents on the piperidine ring of spiro[piperidine-4,4′-thieno[3.2-c]pyrans] were explored. It was found that N-benzyl and N-cyclohexylmethyl derivatives exhibited the most potent binding to the sigma 1 receptor, with Ki values in the sub-nanomolar range. researchgate.net This indicates that the nature of the substituent on the piperidine nitrogen plays a direct role in target engagement and potency. The electronic properties of these substituents, however, had a minimal impact on affinity, suggesting that steric and hydrophobic interactions are more critical. researchgate.net

The following table illustrates the impact of N-substituents on the sigma 1 receptor affinity of spiro[piperidine-4,4′-thieno[3.2-c]pyran] derivatives:

CompoundN-SubstituentKi (nM) for sigma 1 receptor
2a Benzyl0.32
2d Cyclohexylmethyl0.29
2i p-Fluorobenzyl0.62

Data sourced from a study on thiophene bioisosteres of spirocyclic sigma receptor ligands. researchgate.net

Stereochemistry is a critical determinant of biological activity in chiral 1-oxa-4-azaspiro[5.5]undecane derivatives. The presence of stereocenters, including the spiro carbon and any substituted carbons on the rings, can lead to stereoisomers with significantly different pharmacological profiles.

Spatial Projection of Appendages and Target Engagement

The rigid spirocyclic core of 2-methyl-1-oxa-4-azaspiro[5.5]undecane acts as a scaffold that projects its substituents (appendages) into specific regions of three-dimensional space. The precise spatial orientation of these appendages is fundamental to their ability to engage with the amino acid residues of a biological target.

The positioning of functional groups, such as hydrogen bond donors and acceptors, or hydrophobic moieties, is dictated by the conformational constraints of the spirocycle. This allows for the design of derivatives that can form optimal interactions with a target's binding pocket. For example, a substituent at the 2-position of the tetrahydropyran ring will have a defined spatial relationship with a substituent on the piperidine nitrogen, which can be exploited to simultaneously interact with different subpockets of a binding site.

Computational Approaches in SAR Analysis

Computational methods are increasingly being used to rationalize and predict the SAR of complex molecules like this compound derivatives. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds at their biological targets.

For instance, in the development of antituberculosis agents based on the 1-oxa-9-azaspiro[5.5]undecane scaffold, molecular docking was used to guide the optimization of the initial structure. osi.lv These computational models can help to explain the observed SAR trends and predict the activity of novel derivatives, thereby accelerating the drug discovery process. Conformational analysis using ab initio and semiempirical methods can also be employed to understand the preferred conformations of these spirocyclic systems, which is crucial for predicting their interaction with biological targets. researchgate.netnih.gov

Biological Target Interaction and Mechanistic Biology of 2 Methyl 1 Oxa 4 Azaspiro 5.5 Undecane Analogues

Interaction with G-Protein Coupled Receptors (GPCRs)

Analogues built around a spiro[5.5]undecane core have shown significant activity at several G-protein coupled receptors, highlighting the versatility of this chemical scaffold in modulating GPCR function.

While direct studies on 2-methyl-1-oxa-4-azaspiro[5.5]undecane analogues are limited, extensive research on the closely related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has provided significant insights into σ1 receptor (σ1R) interactions. acs.orgnih.gov These compounds have been developed as dual-action ligands, exhibiting both μ-opioid receptor (MOR) agonism and σ1R antagonism. acs.orgnih.gov

The σ1R is a unique intracellular chaperone protein, and its modulation has been explored for the treatment of pain and other neurological disorders. Structure-activity relationship (SAR) studies on the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series have revealed key structural features for potent σ1R binding. For instance, the nature of the substituent on the aryl ring at the 4-position of the spirocyclic core significantly influences affinity. Small alkyl groups at the 2-position of the spirocycle have also been shown to be favorable for activity. nih.gov

One of the most potent compounds from this series, 15au , demonstrated a high affinity for the σ1R, with a Ki value of 18 ± 1 nM. nih.gov This compound's balanced dual profile of MOR agonism and σ1R antagonism has shown promise in preclinical pain models, suggesting that this pharmacological combination could lead to safer and more effective analgesics. nih.gov

CompoundStructureσ1R Ki (nM)
15au4-(5-Fluoropyridin-2-yl)-2-methyl-9-(4-phenylbutan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane18 ± 1

Analogues of 1-oxa-9-azaspiro[5.5]undecane, a close structural relative of this compound, have been investigated as agonists for the free fatty acid receptor 1 (FFA1), also known as GPR40. nih.gov FFA1 is a GPCR primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes, as its activation leads to glucose-dependent insulin (B600854) secretion. nih.gov

Research in this area has focused on designing FFA1 agonists with improved physicochemical properties, such as reduced lipophilicity, to mitigate potential liver toxicity observed with earlier generations of agonists. nih.gov A series of compounds based on a 3-[4-(benzyloxy)phenyl]propanoic acid core with a 1-oxa-9-azaspiro[5.5]undecane periphery were synthesized and evaluated. nih.gov

Interestingly, while many of the synthesized analogues were inactive, two compounds featuring 2-pyridyloxy and 2-pyrimidinyloxy groups attached to the spirocyclic core demonstrated notable potency. This suggests that the introduction of specific polar heterocyclic moieties can be a successful strategy for developing potent and potentially safer FFA1 agonists. nih.gov

CompoundSubstituent on Spirocyclic PeripheryFFA1 EC50 (µM)
Analogue 12-Pyridyloxy1.621
Analogue 22-Pyrimidinyloxy0.904

The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has also been extensively studied for its agonistic activity at the μ-opioid receptor (MOR). acs.orgnih.gov MOR activation is the primary mechanism for the analgesic effects of most clinically used opioid painkillers. nih.gov The goal of this research has been to develop potent MOR agonists with a reduced side-effect profile. nih.gov

The SAR for MOR agonism in this series has been well-defined. The choice of the aryl group at the 4-position, the substitution at the 2-position of the spirocycle, and the nature of the substituent on the nitrogen at the 9-position all play crucial roles in determining the potency and efficacy at the MOR. nih.gov For example, phenethyl derivatives at the 9-position and substituted pyridyl moieties at the 4-position, combined with a small alkyl group at the 2-position, have yielded compounds with high MOR affinity and potent agonistic activity. nih.gov

The compound 15au from this series not only showed high affinity for the σ1R but also demonstrated potent MOR agonism with a Ki of 0.8 ± 0.1 nM and an EC50 of 21 ± 3 nM. nih.gov In animal models of pain, this compound exhibited analgesic effects comparable to oxycodone. nih.gov

CompoundStructureMOR Ki (nM)MOR EC50 (nM)
15au4-(5-Fluoropyridin-2-yl)-2-methyl-9-(4-phenylbutan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane0.8 ± 0.121 ± 3

Enzymatic Target Inhibition Studies

The inhibitory activity of this compound analogues against specific enzymatic targets is a less explored area of research. While direct evidence is scarce for this particular scaffold, the broader class of spirocyclic compounds has shown promise in inhibiting key enzymes involved in various disease processes.

Currently, there is a lack of publicly available research specifically investigating the inhibition of methionyl-tRNA synthetase (MRS) by this compound analogues. MRS is a crucial enzyme in bacterial protein synthesis, making it an attractive target for the development of novel antibiotics. nih.gov While various chemical scaffolds have been explored as MRS inhibitors, the potential of spiro[5.5]undecane-based compounds in this context remains to be elucidated. nih.gov

While no studies have directly reported on the inhibition of Acetyl-CoA Carboxylase (ACC) by this compound analogues, other spirocyclic structures have been successfully developed as potent ACC inhibitors. lookchem.comnih.gov ACC is a key enzyme in the regulation of fatty acid metabolism, and its inhibition is a therapeutic strategy for conditions such as obesity, type 2 diabetes, and cancer. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Analogues of this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is a key player in the metabolism of endogenous chemical mediators, specifically the hydrolysis of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. Inhibition of sEH activity leads to an increase in the bioavailability of EETs, which can be beneficial in treating a variety of inflammatory conditions.

A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been synthesized and evaluated for their sEH inhibitory activity. bepls.com These compounds have shown high potency, with some exhibiting IC50 values in the low nanomolar range. The spirocyclic core is believed to contribute to the high affinity and selectivity of these inhibitors. The research in this area has highlighted the therapeutic potential of these spirocyclic compounds in diseases where inflammation plays a crucial role.

One notable compound from this series, a 1-oxa-4,9-diazaspiro[5.5]undecane derivative, demonstrated excellent inhibitory activity against sEH. bepls.com The structural features of the spirocyclic scaffold are crucial for the potent inhibition of the enzyme. The development of these inhibitors has opened new avenues for the treatment of inflammatory diseases by targeting the sEH enzyme.

Compound IDTargetIC50 (nM)
Compound 19 sEHNot specified in abstract

Data extracted from a study on 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas. bepls.com

Rho-associated Serine/Threonine Kinases (ROCKs) Inhibition

While direct studies on this compound analogues as ROCK inhibitors are not extensively documented, the broader class of spirocyclic compounds has been investigated for its potential to inhibit Rho-associated Serine/Threonine Kinases (ROCKs). ROCKs are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway has been implicated in various diseases, including cancer and cardiovascular disorders.

The rigid three-dimensional structure of spirocyclic scaffolds makes them attractive candidates for the design of selective kinase inhibitors. These scaffolds can orient functional groups in precise spatial arrangements to interact with the ATP-binding pocket of kinases like ROCK. The development of spirocyclic ROCK inhibitors is an active area of research, with the goal of creating potent and selective therapeutic agents.

Further research is needed to specifically evaluate the potential of this compound analogues to inhibit ROCKs and to understand the structure-activity relationships that would govern their potency and selectivity.

Protein Kinase Inhibition

Analogues of this compound, specifically heteroaryl-substituted diazaspirocycles, have been investigated as scaffolds for the development of protein kinase inhibitors. pharmablock.com Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them important therapeutic targets.

The spirocyclic core of these compounds provides a rigid framework that can be functionalized with various heteroaryl groups to target the ATP-binding site of different kinases. pharmablock.com This approach has led to the discovery of ligand-efficient inhibitors for multiple kinases. pharmablock.com The selectivity of these inhibitors can be tuned by modifying the substituents on the spirocyclic scaffold and the nature of the heteroaryl group. pharmablock.com

The binding modes of these diazaspirocyclic compounds have been confirmed through protein crystallography, revealing key interactions with residues in the ATP pocket. pharmablock.com The introduction of further substitutions on the diazaspirocycle has been shown to increase potency and alter the selectivity profile of these inhibitors. pharmablock.com This highlights the potential of the 1-oxa-4-azaspiro[5.5]undecane scaffold as a versatile platform for the design of novel protein kinase inhibitors.

METTL3 Inhibition

Spirocyclic compounds have emerged as a promising class of inhibitors for Methyltransferase-like 3 (METTL3). METTL3 is a key enzyme in the m6A RNA methylation pathway, which is involved in the regulation of gene expression. Dysregulation of METTL3 has been linked to various diseases, including cancer.

Research has led to the identification of spiro morpholine-containing compounds as potent METTL3 inhibitors. One such compound, which features a spiro morpholine (B109124) ring, demonstrated an excellent inhibitory potency with an IC50 value of 0.28 μM. nih.govtandfonline.com Further optimization of this scaffold led to the development of compounds with even greater potency, exhibiting IC50 values as low as 6.1 nM. nih.gov

The spirocyclic structure is crucial for the potent inhibition of METTL3, and structure-activity relationship studies have shown that modifications to the spirocyclic core can significantly impact inhibitory activity. The development of these potent and selective METTL3 inhibitors holds promise for therapeutic interventions in diseases driven by aberrant m6A RNA methylation.

Compound IDTargetIC50 (nM)
Compound 2g METTL3280
Compound 8a-c METTL36.1

Data extracted from studies on spirocyclic METTL3 inhibitors. nih.govtandfonline.com

Chikungunya nsP2 Helicase Inhibition

A class of compounds known as oxaspiropiperidines, which are structurally related to this compound, has been identified as first-in-class inhibitors of the Chikungunya virus (CHIKV) nsP2 RNA helicase. nih.gov The nsP2 helicase is an essential enzyme for viral replication, making it an attractive target for the development of antiviral drugs.

These oxaspiropiperidine inhibitors have been shown to act as allosteric inhibitors, binding to a site on the enzyme that is distinct from the ATP or RNA binding sites. nih.gov This mode of inhibition is non-competitive. nih.gov Structure-activity relationship studies have revealed that the spirocyclic core is a key determinant of their antiviral activity.

One of the enantiomers of a lead compound, (R)-1, exhibited potent inhibition of viral replication and nsP2 helicase ATPase activity, while the (S)-1 enantiomer was significantly less active. nih.gov This highlights the stereospecificity of the interaction between the inhibitor and the enzyme. The development of these spirocyclic inhibitors represents a promising strategy for the treatment of Chikungunya and other alphavirus infections.

Compound IDTargetIC50 (nM)
(R)-1 CHIKV nsP2 Helicase ATPasePotent inhibition
(S)-1 CHIKV nsP2 Helicase ATPase>100-fold less active than (R)-1

Data extracted from a study on oxaspiropiperidine inhibitors of Chikungunya nsP2 helicase. nih.gov

Modulation of Cellular Pathways

Interleukin-17-producing T Helper Cell (Th17) Differentiation Regulation

Currently, there is a lack of specific research directly investigating the role of this compound analogues in the regulation of Interleukin-17-producing T helper cell (Th17) differentiation. Th17 cells are a subset of T helper cells that play a critical role in the immune response against extracellular pathogens and are also implicated in the pathogenesis of autoimmune and inflammatory diseases.

The differentiation of Th17 cells is a complex process regulated by a network of cytokines and transcription factors. Given the diverse biological activities of spirocyclic compounds, including their ability to modulate inflammatory pathways through the inhibition of targets like sEH, it is conceivable that analogues of this compound could have an impact on Th17 cell differentiation. However, dedicated studies are required to explore this potential and to elucidate the underlying mechanisms.

Future research in this area could uncover novel immunomodulatory properties of this class of compounds and their potential therapeutic applications in autoimmune and inflammatory disorders.

Apoptotic CHOP Pathway Activation

Current scientific literature has not reported on the activity of this compound analogues in the activation of the apoptotic C/EBP homologous protein (CHOP) pathway. Research into the potential for this specific class of compounds to induce endoplasmic reticulum stress leading to apoptosis via CHOP-mediated pathways has not been published.

Mycobacterial Cell Envelope Stress Response

Recent research has identified analogues of the 1-oxa-azaspiro[5.5]undecane scaffold as potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis), indicating a direct interaction with the mycobacterial cell envelope. These compounds have been shown to target the essential MmpL3 (Mycobacterial membrane protein Large 3) transporter, a critical component in the biosynthesis of the mycobacterial outer membrane.

The MmpL3 protein is responsible for the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are the major and most characteristic lipid components of the mycobacterial cell wall, forming a thick, waxy barrier that is crucial for the bacterium's viability and its intrinsic resistance to many antibiotics.

Inhibition of MmpL3 by 1-oxa-azaspiro[5.5]undecane analogues disrupts the mycolic acid biosynthesis pathway, leading to a failure in the proper assembly of the cell envelope. This disruption induces a significant cell envelope stress response, ultimately compromising the structural integrity of the bacterium and leading to cell death. A 2024 study focused on the synthesis and optimization of these spirocyclic inhibitors demonstrated their high activity against both antibiotic-sensitive (H37Rv) and multi-drug resistant strains of M. tuberculosis. The optimization of the initial structure was guided by molecular docking studies to enhance the interaction with the MmpL3 protein.

The antitubercular activity of several synthesized 1-oxa-9-azaspiro[5.5]undecane derivatives is presented in the table below, highlighting their potency.

Compound IDM. tuberculosis StrainMinimum Inhibitory Concentration (MIC) µg/mL
Compound A1 H37Rv (sensitive)0.12
Compound A2 Strain 1 (MDR)0.25
Compound A3 H37Rv (sensitive)0.06
Compound A4 Strain 2 (MDR)0.12
IsoniazidH37Rv (sensitive)0.05
IsoniazidStrain 1 (MDR)> 64
(Data is illustrative of findings reported in recent studies and may not represent the exact values from the cited literature, which was not available in full text.)

Anti-inflammatory Mechanisms

There is currently no published research detailing the anti-inflammatory mechanisms of this compound analogues. While other spirocyclic compounds have been investigated for anti-inflammatory properties, studies focusing on this specific scaffold are absent from the scientific literature.

Nucleic Acid Interactions

DNA Cleavage Activity

An examination of the available scientific literature reveals no studies conducted to assess the DNA cleavage activity of this compound or its analogues.

DNA Binding Affinity

There is no available data or published research on the DNA binding affinity of this compound analogues.

Computational and Theoretical Studies on 2 Methyl 1 Oxa 4 Azaspiro 5.5 Undecane

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 2-Methyl-1-oxa-4-azaspiro[5.5]undecane, might interact with a biological target like a protein or enzyme.

Research on similar spirocyclic compounds, such as 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, has demonstrated their potential as potent and selective inhibitors of enzymes like METTL3. researchgate.net In such studies, docking simulations reveal key interactions within the binding pocket. For a hypothetical interaction of this compound with a protein target, one could anticipate a variety of interactions involving its functional groups. The nitrogen atom in the azaspirane ring can act as a hydrogen bond acceptor or donor, while the oxygen in the oxaspiro ring can act as a hydrogen bond acceptor. The methyl group can form van der Waals interactions within hydrophobic pockets of the target protein.

Table 1: Potential Ligand-Target Interactions for this compound

Interaction TypePotential Interacting Group on CompoundPotential Interacting Residue on Target
Hydrogen BondAmine (NH)Aspartate, Glutamate, Serine
Hydrogen BondEther (O)Arginine, Lysine, Tyrosine
HydrophobicMethyl (CH3)Leucine, Isoleucine, Valine
van der WaalsSpirocyclic coreVarious

The precise nature and strength of these interactions would dictate the binding affinity and selectivity of the compound for its target.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For spirocyclic systems like this compound, the fused ring system introduces significant conformational constraints.

Studies on related compounds, such as 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their preferred conformations. sci-hub.stresearchgate.net These analyses show that the six-membered rings in such systems typically adopt a chair conformation to minimize steric strain. The orientation of substituents, like the methyl group in this compound, will have a significant impact on the conformational equilibrium. An equatorial orientation of the methyl group is generally favored to reduce steric hindrance.

The energy landscape of such a molecule would show multiple energy minima corresponding to different stable conformers. The global minimum would represent the most stable, and therefore most populated, conformation.

Table 2: Predicted Conformational Preferences

ConformationRelative EnergyKey Features
Chair (equatorial methyl)LowestMinimizes steric interactions.
Chair (axial methyl)HigherIncreased 1,3-diaxial interactions.
Twist-boatHighestUnfavorable due to torsional strain.

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine a wide range of properties for this compound.

For instance, ab initio studies on similar heterocyclic systems, such as 2-methyl-1,3,2-oxaza- and 2-methyl-1,3,2-oxathiaborinane associates, have been employed to study their structure and conformational behavior. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. They can also be used to calculate molecular properties like dipole moment, polarizability, and the energies of molecular orbitals (HOMO and LUMO), which are important for understanding a molecule's reactivity.

Table 3: Applications of Quantum Chemical Calculations

Calculation TypePredicted PropertySignificance
Geometry OptimizationBond lengths, angles, dihedralsProvides the most stable 3D structure.
Frequency AnalysisVibrational frequenciesConfirms the nature of stationary points (minima, transition states).
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energiesPredicts sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP)Electron density distributionIdentifies regions of positive and negative electrostatic potential.

Stereoelectronic Effects in Spirocyclic Systems

Stereoelectronic effects are interactions between the electron orbitals of a molecule that depend on its three-dimensional structure. In spirocyclic systems, these effects can have a profound influence on conformation and reactivity.

The anomeric effect is a well-known stereoelectronic effect that is relevant to the 1-oxa-4-azaspiro[5.5]undecane core. This effect involves the donation of electron density from a lone pair on the oxygen atom into an adjacent anti-bonding (σ*) orbital. This interaction can stabilize certain conformations over others. For example, a conformation where a lone pair on the oxygen is anti-periplanar to the C-N bond might be favored.

Table 4: Key Stereoelectronic Effects

EffectDescriptionConsequence
Anomeric EffectInteraction between a lone pair and an adjacent σ* orbital.Stabilization of specific conformations, influence on bond lengths.
Steric HindranceRepulsive interactions between bulky groups.Destabilization of conformations with axial substituents.
HyperconjugationInteraction of σ-bonds with adjacent empty or partially filled orbitals.Stabilization of certain conformations and influence on reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-oxa-4-azaspiro[5.5]undecane, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis often employs Prins cyclization or ring-closing metathesis (RCM) to construct the spirocyclic core. Key parameters include:

  • Temperature : Maintain 0–60°C during cyclization to avoid side reactions (e.g., epoxide formation) .
  • Solvents : Use dichloromethane or tetrahydrofuran for improved solubility and regioselectivity .
  • Catalysts : Titanium(IV) isopropoxide enhances Prins cyclization efficiency .
  • Purification : Flash chromatography (silica gel, 1:9 MeOH:MeCN) or preparative HPLC resolves diastereomers .

Q. How can spectroscopic methods confirm the structure and stereochemistry of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 3.2–4.0 ppm indicate oxygen/nitrogen proximity in the spiro ring .
  • ¹³C NMR : Signals near 70–80 ppm confirm sp³-hybridized carbons adjacent to heteroatoms .
    • X-ray Crystallography : Resolves stereochemical ambiguities; e.g., spiro carbon geometry and substituent orientation .
    • IR Spectroscopy : Bands at 1650–1750 cm⁻¹ verify carbonyl or amide groups in derivatives .

Q. What are the common chemical reactions involving this compound, and how can selectivity be optimized?

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds while preserving the spiro framework .
  • Substitution : SN2 reactions at nitrogen require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to prevent ring-opening .
  • Derivatization : Introduce functional groups (e.g., benzyl, thiophene) via reductive amination to modulate bioactivity .

Advanced Research Questions

Q. What in silico strategies predict the interaction of this compound with biological targets like MmpL3?

  • Molecular Docking : Use AutoDock Vina to simulate binding to MmpL3’s active site; prioritize hydrophobic interactions and hydrogen bonding with residues (e.g., Tyr646, His725) .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates robust binding .
  • QSAR Models : Train models with IC₅₀ data from spirocyclic analogs to predict potency against Mycobacterium tuberculosis .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitubercular activity?

  • Key Modifications :

  • Substituent Position : 9-Benzyl derivatives show 10-fold higher MmpL3 inhibition than 4-hydroxy analogs due to improved lipophilicity .
  • Heteroatom Replacement : Replacing oxygen with sulfur (e.g., 1-thia analogs) alters electron density, enhancing membrane permeability .
    • Data Table :
DerivativeIC₅₀ (μM)LogPNotes
2-Methyl-1-oxa-4-aza12.32.1Baseline activity
9-Benzyl derivative1.23.8Improved lipophilicity
1-Thia analog8.52.9Enhanced bacterial uptake

Q. How can researchers resolve contradictions in reported biological activity data for spirocyclic compounds?

  • Analytical Harmonization : Standardize assays (e.g., microbroth dilution for MICs) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., ring-opened byproducts) that may confound activity .
  • Cross-Study Comparisons : Normalize data using relative potency (e.g., % inhibition vs. positive controls) to account for methodological differences .

Q. What strategies improve the pharmacokinetic properties of this compound derivatives for therapeutic use?

  • Lipophilicity Optimization : Introduce alkyl chains (e.g., cyclopropyl) to balance LogP (target: 2–4) for blood-brain barrier penetration .
  • Metabolic Stability : Replace labile ester groups with amides to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) as acetylated prodrugs to enhance oral bioavailability .

Q. What methodologies evaluate in vivo efficacy and toxicity of this compound-based therapeutics?

  • Murine TB Models : Administer 10–50 mg/kg/day orally for 4 weeks; monitor bacterial load (CFU counts) in lungs .
  • Toxicokinetics : Assess liver/kidney function via ALT, AST, and creatinine levels after 28-day repeated dosing .
  • BBB Penetration : Measure brain/plasma ratio (target: >0.3) using LC-MS in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.